![molecular formula C19H17NO2 B14307230 4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol CAS No. 113381-79-6](/img/structure/B14307230.png)
4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol is a chemical compound characterized by the presence of a pyridine ring and two phenol groups attached to an ethane backbone. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol typically involves the reaction of 4-chloromethylpyridine with phenol under basic conditions. The reaction is carried out in a solvent such as ethanol, with potassium hydroxide (KOH) as the base. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Piperidine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with enzymes, inhibiting their activity. The pyridine ring can interact with nucleic acids, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Vinylenedipyridine: Similar structure but with a vinyl group instead of an ethane backbone.
4,4’-Ethylidenediphenol: Similar structure but with an ethylidene group instead of a pyridine ring.
Uniqueness
4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol is unique due to the presence of both pyridine and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Propriétés
Numéro CAS |
113381-79-6 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)-1-pyridin-4-ylethyl]phenol |
InChI |
InChI=1S/C19H17NO2/c1-19(16-10-12-20-13-11-16,14-2-6-17(21)7-3-14)15-4-8-18(22)9-5-15/h2-13,21-22H,1H3 |
Clé InChI |
FGXMGGGZWVTYOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


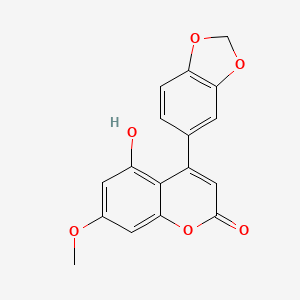
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
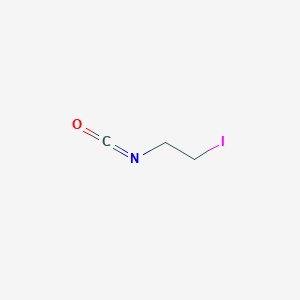
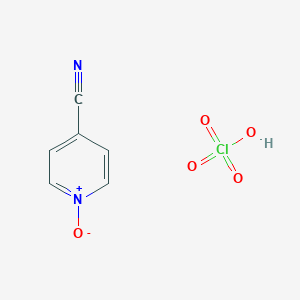
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)

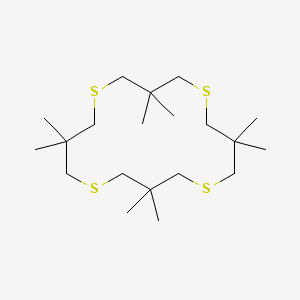
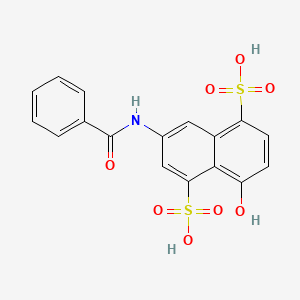

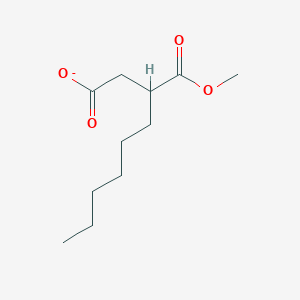
![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)

![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
